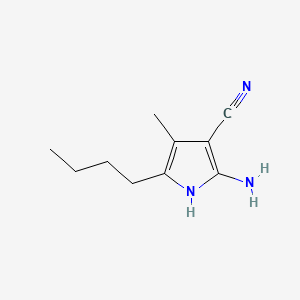

2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile

Description

Properties

IUPAC Name |

2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-3-4-5-9-7(2)8(6-11)10(12)13-9/h13H,3-5,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRRQGXSZLWHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C(=C(N1)N)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744295 | |

| Record name | 2-Amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227958-01-1 | |

| Record name | 2-Amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkynyl Vinyl Hydrazide Cyclization

A metal-free domino reaction utilizing alkynyl vinyl hydrazides (AVHs) has been developed for constructing 2-aminopyrroles. The process begins with a propargyl 3,4-diaza Cope rearrangement, followed by a 5-exo-dig cyclization. For example, heating AVH 4a in refluxing xylenes for 24 hours yields the target compound with an 82% efficiency. This method is notable for its symmetry-breaking capability, selectively producing monoprotected 2-aminopyrroles suitable for further functionalization.

Benzoin-Based Cyclization

Adapting methodologies from analogous pyrrole syntheses, benzoin derivatives react with substituted amines under thermal conditions. While specific data for this compound are limited, analogous compounds like 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile are synthesized via refluxing ethanol with amines such as aniline or toluidine. Modifying the amine to n-butylamine and adjusting stoichiometry could theoretically yield the target compound, though optimization is required.

Domino Reaction Methodology

The domino approach combines multiple steps in a single reaction vessel, enhancing efficiency. Key findings include:

-

Reaction Conditions : Optimal results are achieved in refluxing xylenes (140–145°C), favoring Boc group migration and elimination.

-

Substrate Scope : AVHs with alkyl (e.g., butyl), cycloalkyl, and aryl substituents are compatible, though aromatic ketones reduce yields (e.g., 26% for 12k ).

-

Mechanistic Insights : Boc group translocation occurs post-sigmatropic rearrangement, driven by the spatial proximity of nitrogen atoms.

Continuous Flow Synthesis

Continuous flow systems offer scalability and precise control. A one-step synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported. Adapting this method for this compound would require:

-

Replacing tert-butyl acetoacetate with a butyl-substituted precursor.

-

Using cyanoacetic acid derivatives to introduce the nitrile group.

-

Optimizing residence time and temperature for cyclization.

Industrial Production Methods

Scaling laboratory methods necessitates addressing:

-

Purification : Recrystallization or chromatography ensures high purity (>95%).

-

Reactors : Continuous flow systems improve heat transfer and reduce side reactions.

-

Cost-Efficiency : Bulk sourcing of AVHs or benzoin derivatives lowers production costs.

Comparative Analysis of Synthetic Methods

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Electrophilic reagents such as halogens or alkylating agents can be used in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Nitro derivatives of the pyrrole compound.

Reduction: Primary amines derived from the nitrile group.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the amino and nitrile groups allows for potential hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Pyrrole Derivatives

- (5R)-2-Amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile (): Structural Differences: Contains a 4-oxo group and a dihydro backbone, unlike the fully aromatic target compound.

- 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile (): Substituents: Benzoyl (position 5) and benzyl (position 1) groups introduce steric bulk and π-conjugation. Comparison: The target compound’s butyl and methyl groups are less sterically demanding, likely improving synthetic accessibility (40% yield for the benzoyl derivative vs. higher yields for simpler analogs) .

Pyrazole Carbonitriles

- 5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile (): Core Heterocycle: Pyrazole instead of pyrrole, with a methylthio substituent.

- 5-Amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile (): Functionalization: A bromopropanoyl group at position 1 enables further derivatization, a feature absent in the target compound .

Physicochemical Properties

Melting Points

- Pyrrole Derivatives : Melting points range from 137–230°C (). The target compound’s melting point is likely within this range, with deviations attributable to substituent bulk or hydrogen-bonding capacity .

- Pyrazole Carbonitriles : Higher melting points (e.g., 206–208°C for 6b in ) suggest stronger crystalline packing due to polar functional groups .

Solubility and Stability

- The oxo group in (5R)-2-amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile () increases hydrophilicity compared to the target compound, which may exhibit better lipid solubility due to alkyl chains .

Spectroscopic Characterization

NMR Data

- Target Compound (inferred from ): ¹H NMR: Expected signals for butyl (δ 0.8–1.5 ppm), methyl (δ 2.1–2.5 ppm), and amino protons (δ 5–6 ppm). ¹³C NMR: Carbonitrile (δ ~115 ppm), aromatic carbons (δ 100–150 ppm) .

- Comparisons: 3f (): Vinyl and tetrahydroindole groups show distinct alkene (δ 5–6 ppm) and aliphatic signals . 5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile (): Methylthio group at δ 2.43 ppm and NH2 at δ 6.47 ppm .

IR Spectroscopy

- Carbonitrile stretches (~2200 cm⁻¹) and amino N–H stretches (~3300 cm⁻¹) are common across analogs .

Biological Activity

2-Amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound notable for its diverse biological activities. This compound features a pyrrole ring with substitutions that enhance its potential as a therapeutic agent. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an amino group, a butyl side chain, a methyl group, and a nitrile group attached to the pyrrole ring. This structural configuration allows for various interactions with biological targets, making it an interesting candidate for further studies.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been proposed that the presence of the nitrile group could enhance its interaction with microbial targets, potentially inhibiting growth or activity.

2. Anticancer Potential

The compound has shown promise in anticancer research. Its ability to interact with various cellular targets may lead to the inhibition of cancer cell proliferation. For instance, derivatives of pyrrole compounds have been explored as tyrosine kinase inhibitors, which are crucial in cancer signaling pathways .

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The amino and nitrile groups facilitate hydrogen bonding and electrostatic interactions, which can influence the activity of target proteins involved in disease processes.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. Notable findings include:

Table 1: Biological Activity Overview

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of pyrrole derivatives, this compound was synthesized and tested against various cancer cell lines. The results indicated significant growth inhibition, suggesting that modifications to the pyrrole structure can enhance anticancer activity .

Case Study 2: Antimicrobial Testing

Another study focused on assessing the antimicrobial efficacy of this compound against common pathogens. The results demonstrated that certain concentrations effectively inhibited bacterial growth, warranting further investigation into its mechanism and potential therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Multi-step synthetic routes are commonly employed for pyrrole-carbonitrile derivatives. Key steps include cyclocondensation of precursors (e.g., nitriles and amines) under controlled conditions. Solvent choice (e.g., ethanol, water, or ionic liquids like [bmim][BF₄]) and catalysts (e.g., acid/base or organocatalysts) significantly impact yield . Temperature optimization (e.g., 80°C for 10 hours) and stoichiometric ratios of reactants (e.g., 1:1 molar ratios) are critical. Purification via recrystallization or chromatography ensures product integrity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions and backbone structure. For example, amino protons (δ ~5–6 ppm) and nitrile carbons (δ ~110–120 ppm) provide diagnostic signals .

- IR Spectroscopy : Stretching frequencies for nitrile (2258 cm⁻¹) and amino (3412 cm⁻¹) groups validate functional groups .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What initial biological screening approaches are recommended to assess its potential pharmacological activity?

Methodological Answer:

- In vitro assays : Enzyme inhibition (e.g., kinase or protease assays) and cytotoxicity screens (e.g., MTT assay) using cell lines (e.g., HeLa or MCF-7) .

- Molecular docking : Preliminary docking studies against target proteins (e.g., COVID-19 main protease) can prioritize targets for experimental validation .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the compound’s reactivity or binding affinities?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding modes. Validate results with MD simulations (e.g., 100 ns trajectories in GROMACS) to assess stability .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., bioavailability, BBB permeability) .

Q. What strategies resolve discrepancies in spectral data during characterization?

Methodological Answer:

- Cross-validation : Compare experimental NMR/IR data with literature values for analogous compounds (e.g., pyrano[2,3-c]pyrazole-carbonitriles) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves structural ambiguities. For example, Cambridge Structural Database (CSD) entries (e.g., CCDC-971311) provide reference bond lengths/angles .

- Dynamic NMR : Variable-temperature NMR can clarify conformational dynamics (e.g., amino group tautomerism) .

Q. How does crystal structure analysis contribute to understanding its supramolecular interactions?

Methodological Answer: SCXRD reveals intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that influence stability and solubility. For instance:

- Hydrogen bonding : Amino groups form N–H···N/C interactions with adjacent molecules (distance ~2.8–3.2 Å) .

- Packing motifs : Layered or helical arrangements driven by van der Waals forces affect crystallinity .

- Hirshfeld surface analysis : Quantifies interaction types (e.g., % contribution of H-bonding vs. hydrophobic contacts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.